2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C22H16Cl3N3O3 This compound is known for its unique chemical structure, which includes a hydrazinyl group, a benzylidene moiety, and chlorinated phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide typically involves the condensation reaction between 4-[(4-chlorobenzyl)oxy]benzaldehyde and hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production may involve automated processes and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinyl group or other functional groups within the molecule.
Substitution: The chlorinated phenyl rings can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,5-dichlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17Cl2N3O3 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C22H17Cl2N3O3/c23-17-8-4-16(5-9-17)14-30-20-10-6-15(7-11-20)13-25-27-22(29)21(28)26-19-3-1-2-18(24)12-19/h1-13H,14H2,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
GFLIDYJBAGZKAF-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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